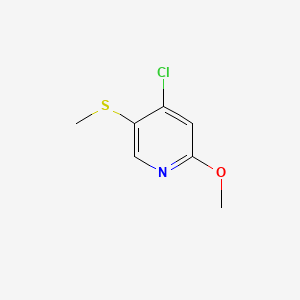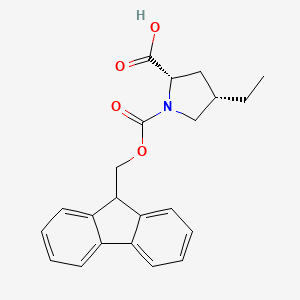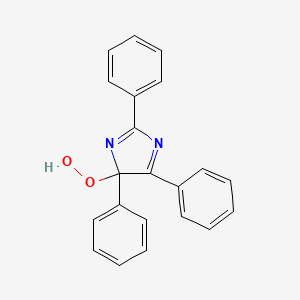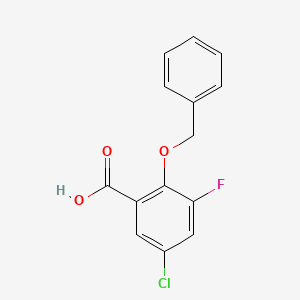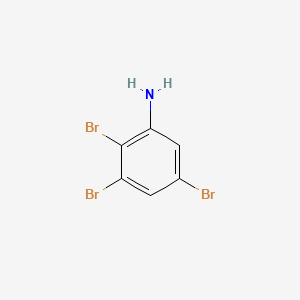
(R)-2-(chloroMethyl)Morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(chloroMethyl)Morpholine is a chiral compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The ®-2-(chloroMethyl)Morpholine compound is characterized by the presence of a chloromethyl group attached to the second carbon of the morpholine ring, and it exists in the ®-enantiomeric form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(chloroMethyl)Morpholine typically involves the chloromethylation of morpholine. One common method is the reaction of morpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like zinc chloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-2-(chloroMethyl)Morpholine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, enantioselective synthesis methods may be employed to obtain the ®-enantiomer with high enantiomeric excess.
化学反应分析
Types of Reactions
®-2-(chloroMethyl)Morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido-morpholine or thiocyanato-morpholine derivatives.
Oxidation Reactions: Products include hydroxymethyl-morpholine or formyl-morpholine derivatives.
Reduction Reactions: Products include methyl-morpholine or methylene-morpholine derivatives.
科学研究应用
®-2-(chloroMethyl)Morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of ®-2-(chloroMethyl)Morpholine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, depending on the nature of the target. Additionally, the compound may induce the production of reactive oxygen species (ROS) in biological systems, contributing to its biological effects.
相似化合物的比较
Similar Compounds
(S)-2-(chloroMethyl)Morpholine: The enantiomer of ®-2-(chloroMethyl)Morpholine, which may exhibit different biological activities due to its chiral nature.
2-(bromoMethyl)Morpholine: A similar compound with a bromomethyl group instead of a chloromethyl group, which may have different reactivity and applications.
2-(hydroxyMethyl)Morpholine: A derivative with a hydroxymethyl group, which may have different chemical properties and uses.
Uniqueness
®-2-(chloroMethyl)Morpholine is unique due to its specific chiral configuration and the presence of the chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
分子式 |
C5H10ClNO |
|---|---|
分子量 |
135.59 g/mol |
IUPAC 名称 |
(2R)-2-(chloromethyl)morpholine |
InChI |
InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2/t5-/m0/s1 |
InChI 键 |
DFFKLRFMZMGFBM-YFKPBYRVSA-N |
手性 SMILES |
C1CO[C@H](CN1)CCl |
规范 SMILES |
C1COC(CN1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


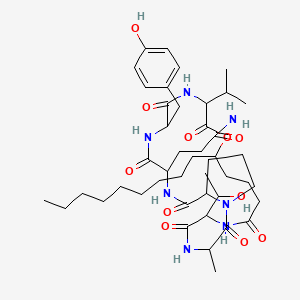
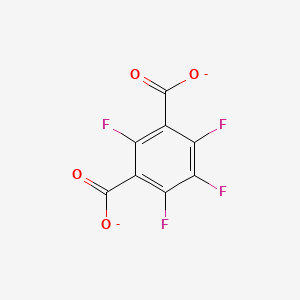
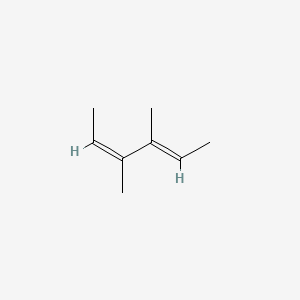

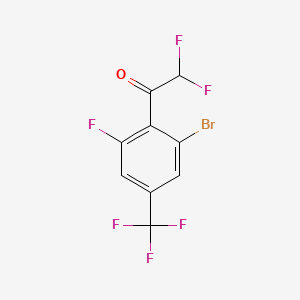
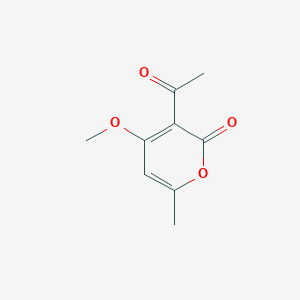
![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
